Superior Factor XIIa Inhibition Compared to the 8-Chloro Analog
In a direct comparison of tetrahydroquinoline derivatives within the same patent family, the compound containing the 6-fluoro-8-methyl-1,2,3,4-tetrahydroquinolin-4-one core exhibited superior Factor XIIa inhibitory activity relative to its 8-chloro substituted analog [1]. The 6-fluoro-8-methyl derivative (as represented by BDBM551891) demonstrated a lower IC50 value, indicating higher potency.
| Evidence Dimension | Factor XIIa Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 20 nM (compound containing the 6-fluoro-8-methyl core, BDBM551891) |
| Comparator Or Baseline | IC50 = 50 nM (compound containing the 8-chloro core, BDBM551897) |
| Quantified Difference | 2.5-fold increase in potency (lower IC50) |
| Conditions | In vitro enzymatic assay using human Coagulation Factor XIIa in a 96-well plate format (US11312723, Example 51 and Example 57/59). |
Why This Matters
This quantifiable difference is critical for selecting the appropriate building block in medicinal chemistry projects aiming to optimize interactions with the Factor XIIa active site.
- [1] BindingDB. (2022). IC50 data for BDBM551891 and BDBM551897. US11312723. Retrieved from the BindingDB, University of California, San Diego. View Source
